Glycine, N-[3-(dodecylamino)propyl]-
Description
Glycine, N-[3-(dodecylamino)propyl]- (CAS 34395-72-7), also known as Lauryl Aminopropylglycine, is a surfactant and antistatic agent widely used in cosmetic formulations. Its molecular formula is C₁₇H₃₆N₂O₂, comprising a glycine moiety linked to a dodecylamino-propyl chain. The structure features a hydrophilic glycine head and a hydrophobic dodecyl tail, enabling amphiphilic behavior. This compound is valued for its mildness and biodegradability, making it suitable for skincare and haircare products .
Properties
CAS No. |
34395-72-7 |
|---|---|
Molecular Formula |
C17H36N2O2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2-[3-(dodecylamino)propylamino]acetic acid |
InChI |
InChI=1S/C17H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19-16-17(20)21/h18-19H,2-16H2,1H3,(H,20,21) |
InChI Key |
FDKNTODVCFVEDJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCCNCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCNCCCNCC(=O)O |
Other CAS No. |
34395-72-7 |
Pictograms |
Corrosive; Irritant |
Synonyms |
N-[3-(dodecylamino)propyl]glycine; LAURYL AMINOPROPYLGLYCINE; Glycine, N-3-(dodecylamino)propyl-; 6-Dodecyl-2,6-diazahexane-1-carboxylic acid; n-[3-(dodecylamino)propyl]-glycin; N-[3-(Dodecylamino)propyl]aminoacetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 N-[3-(4'-Fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS)
- Structure: Sarcosine backbone substituted with fluorophenyl and phenylphenoxy groups.
- Function : Potent and selective glycine transporter type 1 (GlyT1) inhibitor , enhancing NMDA receptor activity by increasing synaptic glycine levels.
- Applications : Investigated for schizophrenia treatment due to NMDA receptor modulation .
- Key Differences: Unlike Glycine, N-[3-(dodecylamino)propyl]-, NFPS lacks a long alkyl chain but includes aromatic substituents critical for GlyT1 binding.
2.1.2 N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
- Structure: Methacrylamide group linked to a dimethylamino-propyl chain.
- Function: Monomer in thermoresponsive polymers for industrial applications (e.g., mineral flotation).
- Applications : Used as a flotation collector for lithium ores, demonstrating higher selectivity than traditional amines .
- Key Differences : Contains a methacrylamide group instead of glycine, emphasizing polymer compatibility over surfactant properties.
Functional Analogs
2.2.1 N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMPEDA)
- Structure : Ethylenediamine backbone with a trimethoxysilyl-propyl group.
- Function : Silane coupling agent for surface modification in materials science.
- Applications : Enhances adhesion in composite membranes for hydrogen energy conversion .
- Key Differences: Silane functionality enables covalent bonding to inorganic surfaces, unlike the non-reactive dodecyl chain in Glycine, N-[3-(dodecylamino)propyl]-.
2.2.2 N,N,N′,N′,N′′-Pentamethyl-N′′-[3-(dimethylamino)propyl]guanidinium
- Structure: Guanidinium core with dimethylamino-propyl and methyl substituents.
- Function : Amphiphilic nucleophile for organic synthesis.
- Applications : Studied for its ionic liquid-like properties and C–H···π interactions in crystal engineering .
- Key Differences : The guanidinium group offers stronger basicity compared to glycine’s carboxylate group.
Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Structural Features | Primary Function | Applications |
|---|---|---|---|---|
| Glycine, N-[3-(dodecylamino)propyl]- | C₁₇H₃₆N₂O₂ | Dodecyl chain + glycine | Surfactant, antistatic agent | Cosmetics, personal care |
| NFPS | C₂₄H₂₃FNO₃ | Fluorophenyl, phenylphenoxy + sarcosine | GlyT1 inhibitor | Neurological therapeutics |
| DMAPMA | C₉H₁₈N₂O | Dimethylamino-propyl + methacrylamide | Polymer monomer | Mineral flotation, materials |
| TMPEDA | C₈H₂₂N₂O₃Si | Trimethoxysilyl + ethylenediamine | Silane coupling agent | Composite membranes, adhesives |
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